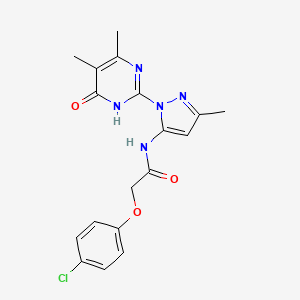![molecular formula C13H14N2O B2947119 (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 410087-17-1](/img/structure/B2947119.png)
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly known as 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, and is composed of a six-membered ring containing two nitrogen atoms, one carbon atom, and one oxygen atom. It is a colorless solid that is soluble in most organic solvents. Due to its unique structure, 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has been studied for its potential applications in organic synthesis and as a pharmaceutical intermediate. 2.2]octan-3-one.
Applications De Recherche Scientifique
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and ketones. It has also been used as a ligand in transition metal-catalyzed reactions, and as a reagent in organic-synthesis reactions. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Furthermore, it has been used as a building block for the synthesis of peptides and peptidomimetics.
Mécanisme D'action
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, which is a species that can accept a pair of electrons from a Lewis base. This allows the compound to form a coordinate covalent bond with the Lewis base, which facilitates the formation of a new covalent bond between two other molecules. Additionally, the compound can act as a nucleophile, which is a species that can donate a pair of electrons to a Lewis acid. This allows the compound to react with a Lewis acid to form a covalent bond.
Biochemical and Physiological Effects
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has not been studied for its potential biochemical and physiological effects in humans or animals. Therefore, there is currently no reliable information regarding its potential effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be stored at room temperature for long periods of time without degradation. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of organic synthesis reactions. Furthermore, it is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is that it is a relatively new compound, and therefore there is limited information available regarding its potential applications and effects. Additionally, it is a relatively complex compound, which makes it difficult to synthesize in large quantities.
Orientations Futures
The future of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is promising, as there are numerous potential applications for this compound. Further research is needed to better understand its potential biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound in large quantities. Additionally, research should be conducted to explore the potential applications of the compound in organic synthesis, transition metal-catalyzed reactions, and the synthesis of heterocyclic compounds. Finally, research should be conducted to explore the potential applications of the compound in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one can be synthesized through a multi-step process. The first step involves the reaction of pyridine with ethyl chloroacetate in the presence of a base, such as potassium tert-butoxide, to form 2-chloro-2-pyridin-2-ylmethylene-1-azabicyclo[2.2.2]octan-3-one. The second step involves the reaction of the intermediate with sodium azide to form the desired product, 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one. This synthesis method can be used to produce large quantities of the compound with high yields.
Propriétés
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXRRSLLOTWGJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)



![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)

